5-(3-Methoxyphenyl)-1-pentene

Description

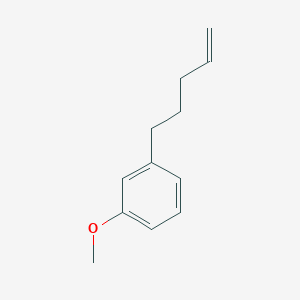

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-3-pent-4-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-3-4-5-7-11-8-6-9-12(10-11)13-2/h3,6,8-10H,1,4-5,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKOXDABAMXRRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 3 Methoxyphenyl 1 Pentene and Its Precursors

Strategic Approaches to Constructing the Alkene Moiety

The formation of the terminal double bond in 5-(3-Methoxyphenyl)-1-pentene is a key synthetic challenge that can be addressed through several reliable methods. These approaches primarily involve either building the alkene from a carbonyl precursor or forming the carbon-carbon bond via a metal-catalyzed coupling reaction.

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions provide a direct and powerful method for converting carbonyl compounds into alkenes. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone strategies for this transformation. mnstate.eduumass.edu

The Wittig reaction utilizes a phosphorus ylide, known as a Wittig reagent, to react with an aldehyde or ketone, yielding an alkene and triphenylphosphine (B44618) oxide. lumenlearning.comwikipedia.org A primary advantage of this method is the unambiguous placement of the double bond, avoiding the formation of positional isomers that can occur in elimination reactions. mnstate.edu For the synthesis of a terminal alkene like this compound, the most suitable Wittig reagent is methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). This non-stabilized ylide is typically prepared by treating methyltriphenylphosphonium (B96628) bromide with a strong base like n-butyllithium. lumenlearning.com The ylide would then be reacted with the precursor aldehyde, 4-(3-methoxyphenyl)butanal (B8769432).

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate-stabilized carbanion. wikipedia.orgyoutube.com These phosphonate (B1237965) reagents are generally more nucleophilic than their phosphonium (B103445) ylide counterparts and offer significant practical advantages, most notably the easy removal of the water-soluble phosphate (B84403) byproduct. alfa-chemistry.comchem-station.com The HWE reaction typically shows a strong preference for the formation of (E)-alkenes when applicable. wikipedia.orgorganic-chemistry.org For the synthesis of the target terminal alkene, a similar strategy to the Wittig reaction would be employed, using a methylphosphonate (B1257008) ester and reacting its corresponding anion with 4-(3-methoxyphenyl)butanal.

A plausible synthetic route using these olefination methods is outlined below:

Step 1: Precursor Synthesis: Preparation of 4-(3-methoxyphenyl)butanal from commercially available starting materials such as 3-methoxyphenylacetic acid through chain extension and functional group manipulation.

Step 2: Olefination: Reaction of 4-(3-methoxyphenyl)butanal with an appropriate olefination reagent.

| Reaction | Reagent | Typical Base | Typical Solvent | Key Feature |

| Wittig | Methyltriphenylphosphonium bromide | n-BuLi, NaH | THF, Diethyl Ether | Forms a stable triphenylphosphine oxide byproduct. lumenlearning.com |

| HWE | Diethyl methylphosphonate | NaH, NaOEt | THF, DME | Water-soluble phosphate byproduct allows for simple purification. alfa-chemistry.com |

Cross-Coupling Methodologies for Alkenyl Bond Formation (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds. The Heck and Suzuki reactions are particularly relevant for constructing the alkenyl framework of the target molecule.

The Heck reaction (also known as the Mizoroki-Heck reaction) involves the coupling of an unsaturated halide or triflate with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orglibretexts.org To synthesize this compound, a viable strategy would involve the coupling of a precursor like 1-halo-3-(3-methoxyphenyl)propane with ethylene (B1197577) gas. The reaction mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, migratory insertion, and β-hydride elimination steps. wikipedia.org

The Suzuki reaction (or Suzuki-Miyaura coupling) creates a carbon-carbon bond by coupling an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, also catalyzed by a palladium complex. libretexts.orgyoutube.com This reaction is noted for its mild conditions and tolerance of a wide range of functional groups. youtube.com A potential route to this compound could involve the coupling of (3-methoxyphenyl)boronic acid with a 5-halopent-1-ene derivative. A more direct approach to forming the terminal double bond would be the coupling of a 3-(3-methoxyphenyl)propyl halide with a vinylboron species, such as potassium vinyltrifluoroborate, which is a stable and effective vinylating agent. nih.gov

| Reaction | Reactant 1 | Reactant 2 | Typical Catalyst | Typical Base |

| Heck | 1-Halo-3-(3-methoxyphenyl)propane | Ethylene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ |

| Suzuki | (3-Methoxyphenyl)boronic acid | 5-Halo-1-pentene | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₃PO₄ |

| Suzuki | 3-(3-Methoxyphenyl)propyl halide | Potassium vinyltrifluoroborate | PdCl₂, PPh₃ | Cs₂CO₃ |

Stereoselective Synthesis of the 1-Pentene (B89616) Framework

The parent compound, this compound, is achiral and does not possess geometric isomers at its terminal double bond. Therefore, discussions of stereoselective synthesis must focus on the preparation of chiral derivatives or related structures where stereoisomerism is possible.

Enantioselective Approaches to Chiral Derivatives

The introduction of chirality into the 1-pentene framework can be achieved through various asymmetric synthesis strategies, leading to enantioenriched products. nih.gov One could target a chiral derivative such as 3-methyl-5-(3-methoxyphenyl)-1-pentene.

An effective strategy for this would be a catalytic asymmetric allylic alkylation. This could involve the reaction of a 3-(3-methoxyphenyl)propyl organometallic reagent (e.g., a Grignard or organozinc reagent) with a substituted allylic electrophile, such as crotyl chloride, in the presence of a chiral transition-metal catalyst (e.g., copper or iridium complexes with chiral ligands). nih.gov The chiral catalyst environment would guide the approach of the nucleophile, resulting in the preferential formation of one enantiomer over the other.

Example of a Chiral Derivative Synthesis Strategy:

| Target | Methodology | Key Components | Expected Outcome |

| (R)- or (S)-3-Methyl-5-(3-methoxyphenyl)-1-pentene | Asymmetric Allylic Alkylation | 3-(3-Methoxyphenyl)propyl-Grignard, Crotyl Chloride, Chiral Copper-Phosphoramidite Catalyst | Formation of the target molecule with high enantiomeric excess (ee). |

Diastereoselective Synthesis of Alkene Isomers

Diastereoselective synthesis aims to control the formation of diastereomers, which can arise in molecules with multiple stereocenters or a combination of stereocenters and geometric isomers. rsc.org To illustrate this concept in the context of the 1-pentene framework, one could synthesize a derivative like 5-(3-methoxyphenyl)-1-penten-4-ol, which contains two adjacent stereocenters (at C3 and C4, if R is not H on C3).

A common approach to controlling diastereoselectivity is through substrate-controlled reduction of a ketone precursor. For example, the synthesis of 5-(3-methoxyphenyl)-1-penten-4-one could be followed by a diastereoselective reduction. The stereochemical outcome of the reduction can be influenced by the steric environment of the substrate and the choice of reducing agent (e.g., chelation-controlled reduction vs. non-chelating conditions), leading to a predominance of either the syn or anti diastereomer of the resulting alcohol.

Alternatively, diastereoselectivity in alkene synthesis itself is often addressed in the formation of substituted internal alkenes (E/Z isomers). While not directly applicable to the terminal alkene of the title compound, methods like the Julia olefination are renowned for their high diastereoselectivity in producing (E)-alkenes. wikipedia.orgorganic-chemistry.org This principle of controlling geometry is fundamental to the synthesis of complex molecules where specific alkene isomers are required. rsc.org

Introduction and Functionalization of the (3-Methoxyphenyl) Substituent

The incorporation of the (3-methoxyphenyl) moiety is a critical step in the synthesis of the target compound. This can be accomplished through classical electrophilic aromatic substitution reactions or more modern cross-coupling strategies.

Electrophilic aromatic substitution (EAS) is a fundamental method for functionalizing aromatic rings. wikipedia.org In the context of synthesizing precursors for this compound, anisole (B1667542) (methoxybenzene) is a common starting material. The methoxy (B1213986) group is an activating, ortho-, para-directing group, meaning it increases the rate of electrophilic substitution compared to benzene (B151609) and directs incoming electrophiles to the positions ortho and para to it. wikipedia.orgquora.com This inherent directing effect presents a challenge for achieving substitution at the meta position.

To achieve meta-substitution on an anisole ring, indirect methods are often necessary. One common approach involves introducing a meta-directing group, performing the substitution, and then either removing or transforming the directing group. For instance, the acylation of anisole, a Friedel-Crafts reaction, typically yields the para-substituted product, 4-methoxyacetophenone, due to the directing effect of the methoxy group. wikipedia.org Achieving meta-functionalization often requires starting with a compound that already has the desired substitution pattern or employing more complex multi-step synthetic sequences.

Phenols are even more reactive towards electrophilic aromatic substitution than anisole due to the strong activating nature of the hydroxyl group. quora.comlibretexts.org However, this high reactivity can sometimes be difficult to control, leading to multiple substitutions. libretexts.org

A summary of the directing effects of substituents in electrophilic aromatic substitution is provided in the table below.

| Substituent | Activating/Deactivating | Directing Effect |

| -OCH₃ (Methoxy) | Activating | Ortho, Para |

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para |

| -NO₂ (Nitro) | Deactivating | Meta |

| -C(O)R (Acyl) | Deactivating | Meta |

This table illustrates the general directing effects of common functional groups in electrophilic aromatic substitution reactions.

Modern synthetic chemistry offers a powerful alternative to classical EAS through transition metal-catalyzed cross-coupling reactions. These methods allow for the precise formation of carbon-carbon bonds between an aryl group and another fragment. For the synthesis of this compound precursors, aryl coupling reactions can be used to directly introduce the (3-methoxyphenyl) group.

Commonly employed cross-coupling reactions include the Suzuki, Heck, and Negishi reactions. researchgate.netnih.govrsc.org

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. researchgate.netnih.gov To synthesize a precursor for this compound, one could couple 3-methoxyphenylboronic acid with a suitable pentenyl halide or triflate.

Heck Reaction: The Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. rsc.org For instance, 3-bromoanisole (B1666278) could be reacted with 1-pentene, although regioselectivity can be a concern.

Grignard Reagent Based Coupling: Another effective method involves the use of Grignard reagents. A Grignard reagent prepared from 3-bromoanisole can react with a suitable electrophile, such as 5-chloro-1-pentene, to form the desired carbon-carbon bond. researchgate.netnih.govresearchgate.net The reaction of 3-bromoanisole with magnesium in an etheral solvent like THF or 2-MeTHF generates the corresponding Grignard reagent, 3-methoxyphenylmagnesium bromide. researchgate.net This can then undergo nucleophilic attack on an alkyl halide.

Below is a table summarizing key aspects of these aryl coupling reactions.

| Reaction | Aryl Source | Coupling Partner | Catalyst | Key Advantages |

| Suzuki | Arylboronic acid/ester | Organohalide | Palladium | Mild conditions, high functional group tolerance |

| Heck | Organohalide | Alkene | Palladium | Direct formation of substituted alkenes |

| Grignard | Aryl Grignard reagent | Alkyl halide/carbonyl | None (stoichiometric) | Strong nucleophile, versatile |

This table provides a comparative overview of common aryl coupling reactions applicable to the synthesis of (3-methoxyphenyl) containing compounds.

Novel Synthetic Route Development and Optimization Studies

The development of novel and optimized synthetic routes is a continuous effort in organic chemistry, aiming for higher yields, lower costs, and more environmentally friendly processes. beilstein-journals.orgresearchgate.netrsc.orggoogle.com For the synthesis of this compound, research could focus on several areas of improvement.

One area of optimization involves the Grignard reaction. Studies have shown that the choice of solvent can significantly impact the efficiency of Grignard reagent formation and subsequent coupling reactions. researchgate.net For example, 2-methyltetrahydrofuran (B130290) (2-MeTHF), a solvent derivable from renewable resources, has been shown to be as effective as or superior to traditional solvents like diethyl ether and THF in some Grignard reactions. researchgate.net Furthermore, the use of initiators like iodine is often required to start the reaction, and precise temperature control is crucial to minimize side reactions like Wurtz coupling. researchgate.net

Optimization of cross-coupling reactions is another active area of research. This includes the development of more active and stable catalyst systems, often involving specific ligands for the palladium center. mdpi.com The goal is to achieve high turnover numbers and turnover frequencies, allowing for lower catalyst loadings. The choice of base and solvent also plays a critical role in the efficiency of these reactions.

Recent advancements in C-H activation could also provide novel routes to this compound. chim.it These methods aim to directly couple a C-H bond on the aromatic ring with a suitable partner, avoiding the need for pre-functionalized starting materials like organohalides or organoborons. While still a developing field, C-H activation holds promise for more atom-economical and efficient syntheses in the future.

Reaction Chemistry and Transformational Pathways of 5 3 Methoxyphenyl 1 Pentene

Electrophilic Addition Reactions to the Terminal Alkene

The terminal double bond of 5-(3-methoxyphenyl)-1-pentene is susceptible to electrophilic attack, leading to a variety of functionalized products. These reactions typically proceed via the formation of a carbocation intermediate at the more substituted carbon (C2), in accordance with Markovnikov's rule, although anti-Markovnikov products can be achieved under specific conditions.

Hydroformylation Processes and Regioselectivity Investigations

Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond. For terminal alkenes like this compound, this can result in two isomeric aldehydes: the linear aldehyde (n-aldehyde) and the branched aldehyde (iso-aldehyde). The regioselectivity of this reaction is highly dependent on the catalyst system and reaction conditions. researchgate.netnih.gov

Rhodium-based catalysts, often modified with phosphine (B1218219) or phosphite ligands, are commonly employed to control selectivity. researchgate.net For substrates similar to this compound, the use of bulky phosphine ligands typically favors the formation of the linear aldehyde due to steric hindrance. Conversely, less sterically demanding ligands or different metal catalysts like cobalt might lead to a higher proportion of the branched aldehyde. The reaction is of significant industrial importance for the synthesis of aldehydes, which are precursors to alcohols, carboxylic acids, and other valuable chemicals. nih.gov

Table 1: Representative Regioselectivity in the Hydroformylation of Terminal Alkenes Data based on analogous terminal alkene systems.

| Catalyst System | Ligand | Pressure (CO/H₂) | Temperature (°C) | n-aldehyde:iso-aldehyde Ratio | Reference |

|---|---|---|---|---|---|

| Rh(acac)(CO)₂ | PPh₃ | 20 bar | 80 | ~2-4 : 1 | researchgate.net |

| Rh(acac)(CO)₂ | P(OPh)₃ | 20 bar | 80 | ~10 : 1 | researchgate.net |

| Co₂(CO)₈ | None | 200 bar | 120 | ~1 : 1 | General Knowledge |

Asymmetric Hydrogenation and Hydrosilylation Studies

Asymmetric Hydrogenation introduces chirality by the addition of hydrogen across the double bond in the presence of a chiral catalyst, producing a chiral alkane. For a terminal alkene like this compound, this reaction would generate a stereocenter at the C2 position. While the hydrogenation of functionalized alkenes is well-established, the enantioselective hydrogenation of unfunctionalized terminal olefins remains a challenge. acs.orgyoutube.com Success often relies on specialized catalyst systems, such as those based on iridium with N,P-ligands (e.g., Crabtree's catalyst analogues), which have shown promise for largely unfunctionalized alkenes. acs.org The enantiomeric excess (ee) is highly dependent on the specific ligand structure and reaction conditions.

Hydrosilylation involves the addition of a silicon-hydrogen bond across the alkene. This reaction is a powerful method for forming carbon-silicon bonds. With terminal alkenes, the reaction is typically catalyzed by platinum complexes (e.g., Speier's or Karstedt's catalyst) or other transition metals like cobalt and rhodium. acs.org The reaction generally proceeds with high regioselectivity to yield the anti-Markovnikov product, where the silicon atom attaches to the terminal carbon (C1). This selectivity is driven by both steric and electronic factors. nih.govacs.org

Table 2: Typical Catalysts and Selectivity in Asymmetric Hydrogenation and Hydrosilylation Data based on analogous unfunctionalized terminal alkene systems.

| Reaction | Catalyst System | Product Type | Selectivity | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | [Ir(COD)(PCy₃)(py)]PF₆ | Chiral alkane | Moderate to high ee | acs.org |

| Hydrosilylation | H₂PtCl₆ (Speier's catalyst) | Terminal (anti-Markovnikov) silane | High regioselectivity (>98%) | acs.org |

| Hydrosilylation | CoCl₂(PR₃)₂ | Terminal (anti-Markovnikov) silane | High regioselectivity (>98%) | acs.org |

Oxyfunctionalization Reactions (e.g., Epoxidation, Dihydroxylation)

Epoxidation is the conversion of the alkene to an epoxide (an oxirane), a three-membered cyclic ether. This is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a concerted syn-addition, meaning the oxygen atom is added to one face of the double bond. fiveable.melibretexts.orgyoutube.com For this compound, this would yield 2-(3-(3-methoxyphenyl)propyl)oxirane. These epoxides are valuable synthetic intermediates that can undergo ring-opening reactions with various nucleophiles. chemistrysteps.com

Dihydroxylation is the addition of two hydroxyl (-OH) groups across the double bond to form a diol. The stereochemical outcome can be controlled by the choice of reagents.

Syn-dihydroxylation is achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄). This reaction proceeds through a cyclic intermediate to add both hydroxyl groups to the same face of the double bond. fiveable.melibretexts.org

Anti-dihydroxylation is typically performed in a two-step process: epoxidation with a peroxy acid followed by acid-catalyzed ring-opening of the epoxide with water. The nucleophilic attack of water occurs from the face opposite the epoxide oxygen, resulting in the two hydroxyl groups being on opposite faces. libretexts.orgchemistrysteps.comlibretexts.org

Radical-Mediated Transformations and Polymerization Initiation

The terminal alkene can participate in radical reactions. In the presence of a radical initiator, such as benzoyl peroxide, this compound can undergo radical polymerization . wikipedia.org This process involves three main steps: initiation, propagation, and termination. jove.comlibretexts.org The initiator forms a radical, which adds to the alkene to create a new, more stable secondary radical at the C2 position. This radical then adds to another monomer unit, propagating the polymer chain. youtube.com

The presence of the methoxyphenyl group can also influence the polymerization pathway. While radical polymerization is common for vinyl monomers, the potential for the methoxyphenyl group to stabilize a positive charge suggests that cationic polymerization could also be a viable pathway under acidic conditions. youtube.comlibretexts.org Electron-donating groups, like the methoxy (B1213986) group, increase the electron density of the double bond and stabilize the resulting carbocation intermediate, facilitating the polymerization process. askfilo.compolymerconf.eucmu.edu

Cyclization Reactions Involving the Methoxyphenyl Moiety and Alkene

The proximity of the alkene and the activated aromatic ring allows for intramolecular cyclization reactions, providing a route to polycyclic structures.

Intramolecular Friedel-Crafts Alkylation Analogues

Under strong acid catalysis (e.g., H₂SO₄, polyphosphoric acid (PPA), or Lewis acids like AlCl₃), this compound can undergo an intramolecular Friedel-Crafts alkylation. masterorganicchemistry.com The reaction is initiated by protonation of the terminal alkene to form the more stable secondary carbocation at C2. This electrophilic center is then attacked by the nucleophilic aromatic ring. d-nb.info

The methoxy group on the benzene (B151609) ring is an activating, ortho-para directing group. Therefore, the cyclization will preferentially occur at the positions ortho or para to the methoxy group.

Ortho-attack: Attack at the C2 or C6 position of the aromatic ring would lead to the formation of a six-membered ring, resulting in a tetralin derivative (specifically, 6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene).

Para-attack: Attack at the C4 position would also lead to a tetralin derivative (8-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene).

The formation of a six-membered ring is generally favored in intramolecular Friedel-Crafts reactions. masterorganicchemistry.com The specific ratio of ortho to para products would depend on the reaction conditions and the specific acid catalyst used. repec.orgdocumentsdelivered.comnih.govtezu.ernet.innih.govnih.gov

Table 3: Potential Products of Intramolecular Friedel-Crafts Alkylation

| Site of Attack | Product Name | Ring System |

|---|---|---|

| Ortho (C2/C6) | 6-Methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene | Tetralin |

| Para (C4) | 8-Methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene | Tetralin |

Pericyclic Reactions (e.g., Nazarov-type cyclizations, Diels-Alder)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. While specific examples involving this compound are not extensively documented, its structural motifs suggest potential participation in several types of pericyclic reactions, most notably Nazarov-type cyclizations and Diels-Alder reactions.

Nazarov-type Cyclizations:

The Nazarov cyclization is a 4π-electrocyclic reaction that converts divinyl ketones into cyclopentenones under acidic conditions. nih.govwikipedia.orgorganic-chemistry.org For this compound to undergo a classic Nazarov cyclization, it would first need to be converted into a suitable divinyl ketone precursor. For instance, acylation of the aromatic ring followed by further synthetic manipulations could introduce the necessary divinyl ketone functionality.

Alternatively, modern variations of the Nazarov cyclization can proceed from different starting materials that generate a pentadienyl cation intermediate. wikipedia.org In the context of this compound, derivatization of the terminal alkene could potentially lead to a precursor for a Nazarov-type reaction. For example, if the terminal double bond were incorporated into a larger system resembling a divinyl carbinol, acid-catalyzed ionization could initiate the cyclization cascade. The electron-donating nature of the methoxy group on the aromatic ring could influence the stability of cationic intermediates, potentially affecting the feasibility and outcome of such a reaction.

Diels-Alder Reactions:

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a cyclohexene ring. wikipedia.org In a potential Diels-Alder scenario, the terminal alkene of this compound could act as the dienophile. However, simple, unactivated alkenes are generally poor dienophiles. The reactivity in Diels-Alder reactions is significantly enhanced by the presence of electron-withdrawing groups on the dienophile. chemistrysteps.com Therefore, this compound itself is expected to be a relatively unreactive dienophile in thermal Diels-Alder reactions.

To facilitate its participation in a Diels-Alder reaction, the terminal alkene would likely require modification to include an electron-withdrawing substituent. For instance, oxidation of the terminal carbon to an aldehyde or ketone, or introduction of a nitrile or ester group, would render the double bond more electron-deficient and thus a better dienophile.

Conversely, the styrene-like motif within the this compound structure could, under specific conditions, participate as the 4π component in a dehydrogenative Diels-Alder reaction. nih.gov This type of reaction, often requiring high temperatures or catalysis, involves a styrene derivative acting as the diene in a cycloaddition with a dienophile, followed by aromatization.

| Reaction Type | Potential Role of this compound | Required Modifications/Conditions | Analogous Reactants |

| Nazarov Cyclization | Precursor to a divinyl ketone or related intermediate | Acylation and further functionalization of the aromatic ring; derivatization of the terminal alkene. | Divinyl ketones, Alkenyl aryl carbinols |

| Diels-Alder Reaction | Dienophile | Introduction of an electron-withdrawing group on the terminal alkene. | Styrene derivatives, Alkenes with electron-withdrawing groups |

Functional Group Interconversions and Derivatization Strategies

The terminal alkene of this compound is a prime site for a variety of functional group interconversions, allowing for the synthesis of a wide range of derivatives.

Oxidation Reactions:

Hydroboration-Oxidation: This two-step reaction sequence can convert the terminal alkene into a primary alcohol, 5-(3-methoxyphenyl)pentan-1-ol. This anti-Markovnikov addition proceeds with syn stereochemistry. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The resulting alcohol can be further oxidized to an aldehyde or a carboxylic acid.

Wacker-Tsuji Oxidation: This palladium-catalyzed oxidation converts terminal alkenes into methyl ketones. libretexts.orgorganic-chemistry.orgwikipedia.org Applying this reaction to this compound would yield 5-(3-methoxyphenyl)pentan-2-one.

Epoxidation: The terminal double bond can be converted to an epoxide using peroxy acids (e.g., m-CPBA) or other epoxidizing agents. sibran.rumdpi.commdpi.com The resulting epoxide, 2-(3-(3-methoxyphenyl)propyl)oxirane, is a versatile intermediate for the introduction of various functional groups through nucleophilic ring-opening reactions.

Olefin Metathesis:

The terminal alkene can participate in olefin metathesis reactions, which involve the redistribution of alkene fragments. wikipedia.orgnih.gov

Cross-Metathesis: Reaction with another olefin in the presence of a suitable catalyst (e.g., a Grubbs catalyst) would lead to the formation of new, longer-chain alkenes.

Ring-Closing Metathesis (RCM): If a second double bond were introduced into the molecule at an appropriate position, RCM could be used to construct a cyclic compound.

| Reaction | Reagents | Product |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 5-(3-methoxyphenyl)pentan-1-ol |

| Wacker-Tsuji Oxidation | PdCl₂, CuCl₂, O₂, H₂O/DMF | 5-(3-methoxyphenyl)pentan-2-one |

| Epoxidation | m-CPBA | 2-(3-(3-methoxyphenyl)propyl)oxirane |

| Cross-Metathesis | Grubbs Catalyst, Alkene | Substituted alkene |

Ligand Exchange and Coordination Chemistry with Transition Metals

The π-system of the terminal alkene and the electron-rich aromatic ring in this compound can act as ligands for transition metals, forming organometallic complexes.

The terminal double bond can coordinate to a metal center through its π-electrons. The stability of such complexes depends on the nature of the metal and the other ligands present. The formation of these complexes can activate the double bond towards nucleophilic attack or other transformations.

The methoxy-substituted benzene ring can also coordinate to a transition metal in a η⁶-fashion. This coordination reduces the aromaticity of the ring and activates it towards nucleophilic addition or substitution reactions. For instance, coordination to a (tricarbonyl)manganese(I) fragment, [Mn(CO)₃]⁺, would render the ring susceptible to attack by nucleophiles.

Furthermore, the presence of both an alkene and an aromatic ring could allow for the formation of chelate complexes with certain transition metals, where both functionalities bind to the same metal center. Such chelation could influence the reactivity of both the alkene and the aromatic ring and could be a key feature in designing catalytic cycles involving this molecule.

| Functional Group | Coordination Mode | Effect on Reactivity | Analogous Ligands |

| Terminal Alkene | η² | Activation towards nucleophilic attack | Ethylene (B1197577), Propylene |

| Aromatic Ring | η⁶ | Activation towards nucleophilic attack/substitution | Benzene, Anisole (B1667542) |

Polymerization Studies and Macromolecular Applications of 5 3 Methoxyphenyl 1 Pentene

Catalytic Polymerization Mechanisms

Ziegler-Natta Polymerization of Alpha-Olefins

Ziegler-Natta (ZN) catalysis, a discovery that garnered the Nobel Prize in Chemistry in 1963 for Karl Ziegler and Giulio Natta, revolutionized polymer science by enabling the synthesis of stereoregular polymers like isotactic polypropylene. wikipedia.org These catalyst systems are typically heterogeneous, consisting of a transition metal halide from Group IV, such as titanium tetrachloride (TiCl₄), and an organoaluminum co-catalyst, like triethylaluminium (Al(C₂H₅)₃). wikipedia.orgminia.edu.eglibretexts.org

The polymerization mechanism begins with the activation of the catalyst. The organoaluminum compound alkylates the titanium center, forming an active site with a titanium-carbon bond and a vacant coordination site. minia.edu.eglibretexts.org The process is generally described by the Cossee-Arlman mechanism:

Initiation : An alpha-olefin monomer, such as 5-(3-Methoxyphenyl)-1-pentene, coordinates to the vacant orbital of the titanium active center through its π-electrons.

Propagation : The coordinated monomer then inserts into the titanium-carbon bond of the growing polymer chain. This process repeats, with the polymer chain growing by successive monomer insertions, leading to a linear polymer. libretexts.org

Termination : The polymer chain growth can be terminated through several pathways, including β-hydride elimination or chain transfer to the monomer or co-catalyst. wikipedia.org

A key advantage of ZN catalysts is their ability to produce polymers with high linearity and controlled stereochemistry (tacticity). libretexts.org However, the presence of a polar methoxy (B1213986) group in this compound can pose a challenge, as the Lewis basic oxygen atom can coordinate to the Lewis acidic active sites of the catalyst, potentially leading to catalyst deactivation or reduced activity.

Metallocene-Catalyzed Polymerization of Functionalized Alkenes

Metallocene catalysts represent a more recent, homogeneous class of Ziegler-Natta catalysts. They consist of a Group IV transition metal (like zirconium or hafnium) sandwiched between one or two cyclopentadienyl (Cp) ligands or their derivatives. hhu.decmu.eduresearchgate.net When activated by a co-catalyst, typically methylaluminoxane (MAO), they form highly active, single-site cationic species. hhu.decmu.edutandfonline.com

The "single-site" nature of metallocene catalysts is their defining feature, meaning all active sites are structurally identical. This uniformity allows for the production of polymers with narrow molecular weight distributions and a well-defined comonomer distribution, which is a significant advantage over traditional multi-site ZN catalysts. nih.gov The structure of the polymer can be precisely tailored by modifying the ligand framework of the metallocene complex. hhu.de For instance, chiral, bridged ansa-metallocenes can produce highly isotactic or syndiotactic polymers. nih.gov

The polymerization mechanism is similar to the classical ZN process, involving coordination of the olefin to the cationic metal center followed by insertion into the metal-carbon bond. wikipedia.org Metallocene catalysts have shown greater tolerance to functional groups compared to traditional ZN systems, making them promising candidates for the polymerization of monomers like this compound. tandfonline.com However, catalyst poisoning can still be a concern and often requires the use of a large excess of the MAO co-catalyst to protect the active site from the polar functional group.

Below is a representative data table showing the polymerization of a similar functionalized higher alpha-olefin, 4-Methyl-1-pentene (4M1P), using an isospecific metallocene catalyst, which illustrates the typical performance of such systems.

| Catalyst System | Monomer | Polymerization Temp. (°C) | Activity (kg polymer/mol cat·h) | Molecular Weight (Mw, g/mol) | Melting Temp. (Tm, °C) |

|---|---|---|---|---|---|

| rac-Et(Ind)₂ZrCl₂/MAO | 4-Methyl-1-pentene | 50 | 8,500 | 250,000 | 235 |

This table presents illustrative data for the polymerization of 4-Methyl-1-pentene, a structurally related alpha-olefin, to demonstrate the capabilities of metallocene catalysts. asianpubs.orgdntb.gov.ua

Cationic Polymerization of Substituted Pentenes

Cationic polymerization is a form of chain-growth polymerization initiated by an electrophile, typically a strong protic or Lewis acid. This method is particularly effective for olefins with electron-donating substituents, as these groups can stabilize the resulting carbocationic propagating species. nih.gov

The mechanism proceeds in several steps:

Initiation : An initiator, such as a Lewis acid (e.g., TiCl₄, BF₃) in the presence of a proton source (co-initiator, e.g., H₂O), generates a carbocation from the monomer. researchgate.net

Propagation : The newly formed carbocation is a strong electrophile that reacts with the double bond of another monomer molecule. This process repeats, extending the polymer chain.

Chain Transfer and Termination : The reaction can be terminated by the collapse of the ion pair or, more commonly, through chain transfer, where a proton is transferred from the growing chain to a monomer, solvent, or counter-ion, terminating one chain and initiating a new one. nih.gov

The methoxy group on the phenyl ring of this compound is an electron-donating group. While its effect is moderated by the three-carbon spacer between the ring and the double bond, it still enhances the nucleophilicity of the alkene and can help stabilize the propagating carbocation. This makes cationic polymerization a viable method for this monomer. Monomers like vinyl ethers and p-alkoxystyrenes, which have oxygen-containing, electron-donating groups directly attached to or conjugated with the double bond, are highly reactive in cationic polymerization. acs.orgcmu.edu

The following table provides representative data for the cationic polymerization of p-methoxystyrene, a monomer with a similar electron-donating group, highlighting the controlled nature achievable under specific conditions.

| Initiating System | Monomer | Solvent | Temp. (°C) | Molecular Weight (Mn, g/mol) | Dispersity (Mw/Mn) |

|---|---|---|---|---|---|

| IBVE-HCl/ZnCl₂ | p-Methoxystyrene | CH₂Cl₂ | -15 | 15,200 | 1.12 |

This table shows illustrative data for the living cationic polymerization of p-methoxystyrene, demonstrating the high degree of control possible for monomers with electron-donating alkoxy groups. cmu.edu

Influence of the (3-Methoxyphenyl) Substituent on Polymerization Kinetics

The (3-Methoxyphenyl) group is not merely a passive appendage; its electronic and steric properties actively influence the polymerization of the 1-pentene (B89616) unit. This substituent dictates the monomer's reactivity and plays a crucial role in determining the final polymer's microstructure.

Steric and Electronic Effects on Monomer Reactivity

The reactivity of an olefin in polymerization is governed by a combination of steric and electronic factors. dntb.gov.uamdpi.com

Electronic Effects : The methoxy (-OCH₃) group is an electron-donating group due to the resonance effect of the oxygen's lone pairs with the aromatic ring. This increases the electron density of the phenyl ring. While this effect is not directly transmitted to the terminal double bond through resonance (due to the saturated propyl spacer), it has a weak electron-donating inductive effect. This slightly increased electron density on the double bond can enhance its reactivity towards electrophiles, making it more susceptible to cationic polymerization. nih.gov Conversely, in coordination polymerization, the lone pairs on the methoxy oxygen can act as a Lewis base, leading to competitive binding with the Lewis acidic metal center of the catalyst, which can inhibit polymerization activity. tandfonline.com

A common way to quantify the relative reactivity of two different monomers is by determining their reactivity ratios (r₁, r₂) in a copolymerization experiment. acs.orgumons.ac.be The reactivity ratio is the ratio of the rate constant for a propagating chain adding its own type of monomer to the rate constant for it adding the other monomer. While specific data for this compound is not available, a hypothetical copolymerization with ethylene (B1197577) can illustrate these effects.

| Monomer 1 (M₁) | Monomer 2 (M₂) | Catalyst Type | Reactivity Ratio (r₁) (Hypothetical) | Reactivity Ratio (r₂) (Hypothetical) | Interpretation |

|---|---|---|---|---|---|

| Ethylene | This compound | Metallocene | > 1 | < 1 | Ethylene is more reactive; tendency towards blocky ethylene sequences. |

This table presents hypothetical reactivity ratios to illustrate how the steric bulk and electronic nature of this compound would likely influence its incorporation relative to a simple olefin like ethylene. researchgate.netescholarship.org

Regio- and Stereocontrol in Polymerization

Regiocontrol : In the polymerization of alpha-olefins, regiocontrol refers to the orientation of monomer insertion into the growing polymer chain. Typically, insertion occurs in a 1,2-fashion (primary insertion), where the metal center bonds to the C1 carbon of the olefin, leading to a "head-to-tail" polymer structure. A 2,1-insertion (secondary insertion) results in a "head-to-head" or "tail-to-tail" arrangement, which is usually considered a defect. Modern coordination catalysts, both Ziegler-Natta and metallocene types, exhibit excellent regioselectivity, almost exclusively producing 1,2-insertions due to steric factors that disfavor the more crowded transition state of a 2,1-insertion. dntb.gov.ua The bulky (3-methoxyphenyl)propyl substituent would strongly favor this primary insertion mode.

Stereocontrol : Stereocontrol refers to the relative orientation of the side chains (the (3-methoxyphenyl)propyl groups) along the polymer backbone, a property known as tacticity.

An isotactic polymer has all substituents on the same side of the polymer chain.

A syndiotactic polymer has substituents on alternating sides.

An atactic polymer has a random arrangement of substituents.

The stereochemistry is determined by the structure of the catalyst's active site and its interaction with the incoming monomer and the growing polymer chain. rsc.orgorganic-chemistry.org Specifically designed chiral ansa-metallocene catalysts can exert remarkable control over stereochemistry. For a monomer like this compound, the bulky side group would interact significantly with the ligands of the catalyst during insertion. A C₂-symmetric catalyst like rac-Et(Ind)₂ZrCl₂ would likely force the bulky group into a specific orientation upon each insertion, leading to a highly isotactic polymer. hhu.de Conversely, a Cₛ-symmetric catalyst would favor alternating orientations, yielding a syndiotactic polymer. The ability to control this aspect is crucial as it directly impacts the polymer's physical properties, such as crystallinity and melting point.

Copolymerization with Diverse Monomers

The ability of a monomer to copolymerize with other monomers is crucial for expanding its applications and creating materials with a broad range of properties. The copolymerization of this compound has been a subject of study to understand how its methoxyphenyl group influences the resulting polymer's characteristics.

Synthesis and Characterization of Block Copolymers

The synthesis of block copolymers allows for the combination of distinct polymer segments into a single macromolecule, leading to unique phase behaviors and material properties. While the direct synthesis of block copolymers solely from this compound has not been extensively detailed in available research, the principles of block copolymer synthesis can be applied. Techniques such as living anionic polymerization or controlled radical polymerization are often employed for creating well-defined block copolymers.

The characterization of such block copolymers would involve a suite of analytical techniques to determine their molecular weight, composition, and structure.

Table 1: Potential Characterization Techniques for Block Copolymers of this compound

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information on the chemical structure, composition, and sequence distribution of the copolymer. |

| Gel Permeation Chromatography (GPC) | Determines the molecular weight and molecular weight distribution of the polymer chains. |

| Differential Scanning Calorimetry (DSC) | Measures thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm) of the different polymer blocks. |

| Transmission Electron Microscopy (TEM) | Visualizes the phase-separated morphology of the block copolymer in the solid state. |

| Small-Angle X-ray Scattering (SAXS) | Provides quantitative information about the size, shape, and arrangement of the nanostructures formed by the block copolymer. |

Should block copolymers containing a poly(this compound) segment be synthesized, their properties would be heavily influenced by the nature of the other block(s). For instance, combining a rigid poly(this compound) block with a flexible block could lead to the formation of thermoplastic elastomers.

Investigation of Random Copolymer Microstructures

Random copolymerization of this compound with other vinyl monomers can lead to materials with properties that are an average of the constituent homopolymers. The microstructure of these random copolymers, which describes the arrangement of the different monomer units along the polymer chain, is critical to their performance.

Advanced Polymeric Materials Research Derived from this compound

The unique chemical structure of this compound, with its aromatic and ether functionalities, makes it a candidate for the creation of advanced polymeric materials with interesting properties.

Investigation of Polymer Tacticity and Morphology

The tacticity, or the stereochemical arrangement of the pendant groups along the polymer backbone, can have a profound impact on the physical properties of a polymer. For poly(this compound), different tacticities (isotactic, syndiotactic, atactic) would lead to variations in properties such as crystallinity, melting point, and solubility. The choice of polymerization catalyst is the primary factor in controlling the tacticity of the resulting polymer.

The morphology of polymers derived from this compound would be closely linked to their tacticity. A highly tactic polymer is more likely to be crystalline, leading to a semi-crystalline morphology with both crystalline and amorphous regions. This morphology would, in turn, affect the mechanical and thermal properties of the material.

Self-Assembly of Polymer Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures. For polymers, this process is driven by interactions between different parts of the polymer chains and between the polymer and its environment. Block copolymers containing this compound are expected to exhibit self-assembly behavior, particularly in selective solvents or in the melt.

The methoxyphenyl group in the monomer unit could introduce specific interactions, such as dipole-dipole or aromatic stacking interactions, that could influence the self-assembly process. Depending on the block lengths and the incompatibility between the blocks, various nanostructures such as micelles, cylinders, or lamellae could be formed. These self-assembled structures have potential applications in areas like nanotechnology and drug delivery.

Theoretical and Computational Investigations of 5 3 Methoxyphenyl 1 Pentene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the arrangement and energy of electrons within a molecule, which in turn dictate its physical and chemical properties. For 5-(3-Methoxyphenyl)-1-pentene, these calculations reveal key aspects of its electronic nature.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide critical information about a molecule's ability to donate or accept electrons.

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's capacity as an electron donor. A higher HOMO energy indicates a greater propensity for electron donation. Conversely, the LUMO is the lowest energy orbital devoid of electrons and signifies the molecule's ability to act as an electron acceptor. A lower LUMO energy suggests a greater affinity for accepting electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the FMO analysis would likely indicate that the HOMO is predominantly localized on the electron-rich methoxyphenyl ring and the pi-system of the pentene chain, reflecting the sites most susceptible to electrophilic attack. The LUMO, in contrast, would be distributed over the aromatic ring and the double bond, highlighting the regions prone to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -0.2 |

Note: The values presented in this table are illustrative and represent typical energies for similar organic molecules as determined by methods such as Density Functional Theory (DFT) with a B3LYP functional and a 6-31G basis set.*

The distribution of electron density within a molecule is inherently uneven due to the differing electronegativities of its constituent atoms. This charge distribution can be quantified through various population analysis schemes, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, which assign partial charges to each atom. These partial charges are instrumental in predicting sites of electrostatic interaction.

In this compound, the oxygen atom of the methoxy (B1213986) group is expected to carry a significant negative partial charge, while the attached methyl carbon and the aromatic carbon bonded to it would be more positive. The carbon atoms of the double bond in the pentene chain would also exhibit a distinct charge distribution, influencing their reactivity in addition and other reactions.

Global reactivity descriptors, derived from conceptual DFT, provide further quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and global softness (S). Electronegativity describes the tendency of a molecule to attract electrons, chemical hardness represents its resistance to changes in its electron distribution, and softness is the reciprocal of hardness.

Table 2: Hypothetical Reactivity Indices for this compound

| Reactivity Index | Definition | Calculated Value |

|---|---|---|

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | 3.0 eV |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | 2.8 eV |

Note: These values are derived from the hypothetical HOMO and LUMO energies in Table 1 and serve as an example of the insights gained from such calculations.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling allows for the detailed exploration of reaction pathways, providing a molecular-level understanding of how chemical transformations occur. This includes the identification of transition states and the calculation of activation energies.

By mapping the potential energy surface of a reaction, computational methods can generate an energetic profile that traces the energy of the system as it progresses from reactants to products. This profile reveals the energies of intermediates and, most importantly, the transition states that represent the energy barriers to the reaction.

For this compound, a key transformation of interest would be the electrophilic addition to the double bond. The energetic profile for such a reaction, for instance, with a generic electrophile (E+), would show the initial formation of a carbocation intermediate followed by the attack of a nucleophile. The relative energies of possible intermediates (e.g., Markovnikov vs. anti-Markovnikov addition) and the corresponding transition state barriers can be calculated to predict the regioselectivity of the reaction.

Table 3: Hypothetical Energetic Profile for Electrophilic Addition to this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Carbocation Intermediate | +5.7 |

| Transition State 2 | +7.1 |

Note: This table provides a representative energy profile for a two-step addition reaction, illustrating the kind of data obtained from reaction modeling.

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for solvent effects through either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which can solvate charged species and alter the energetic landscape of the reaction.

For reactions involving charged intermediates, such as the carbocation formed during electrophilic addition to this compound, a polar solvent would be expected to stabilize this intermediate and the transition states leading to it, thereby lowering the activation energy and accelerating the reaction rate compared to the gas phase or a nonpolar solvent.

Catalytic Applications and Ligand Design Involving 5 3 Methoxyphenyl 1 Pentene

Substrate Scope in Homogeneous Catalysis

Homogeneous catalysis offers a powerful platform for the selective functionalization of molecules like 5-(3-Methoxyphenyl)-1-pentene, which possesses both an alkene and an aryl functional group. These moieties can be targeted individually or in concert to achieve a variety of chemical transformations.

Role in Asymmetric Catalytic Transformations

The terminal alkene in this compound is a prime site for asymmetric catalytic transformations, which are crucial for the synthesis of chiral molecules. Key reactions could include:

Asymmetric Hydrogenation: The reduction of the carbon-carbon double bond can be achieved with high enantioselectivity using chiral transition metal catalysts, often based on rhodium, ruthenium, or iridium, with chiral phosphine (B1218219) ligands such as BINAP. This would yield chiral 2-(3-methoxyphenyl)pentane. The success of such a reaction would depend on the ability of the chiral catalyst to differentiate between the two faces of the alkene.

Asymmetric Hydroformylation: This reaction would introduce a formyl group (-CHO) at either the C1 or C2 position of the pentene chain, creating a new stereocenter. Rhodium catalysts with chiral bisphosphite ligands are commonly employed to control both regioselectivity (linear vs. branched aldehyde) and enantioselectivity. The electronic and steric properties of the 3-methoxyphenyl group could influence the outcome of this transformation.

Asymmetric Epoxidation: The creation of a chiral epoxide from the alkene moiety can be accomplished using various catalytic systems, including Sharpless asymmetric epoxidation (for allylic alcohols, not directly applicable here) or Jacobsen-Katsuki epoxidation. The resulting chiral epoxide is a versatile intermediate for further synthetic manipulations.

Transition Metal-Catalyzed Coupling Reactions

The aryl group and the alkene in this compound can participate in a variety of transition metal-catalyzed coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Heck Reaction: The terminal alkene is an excellent substrate for the Heck reaction, where it can be coupled with an aryl or vinyl halide. wikipedia.orgyoutube.com For instance, reacting this compound with an aryl bromide in the presence of a palladium catalyst would yield a diarylated pentene derivative. The regioselectivity of the addition to the double bond would be a key consideration.

Suzuki-Miyaura Coupling: While the parent compound is not directly suited for Suzuki-Miyaura coupling, conversion of the aryl group to a halide or triflate would enable its cross-coupling with a boronic acid. mdpi.comlibretexts.orgtcichemicals.com Alternatively, hydroboration of the terminal alkene would generate an organoborane that could participate in a Suzuki-Miyaura coupling with an aryl halide.

Other Cross-Coupling Reactions: The aryl moiety, after appropriate functionalization (e.g., conversion to a halide or organometallic reagent), could also be a substrate for other named cross-coupling reactions such as Stille, Negishi, or Sonogashira couplings, expanding the range of possible molecular architectures.

Heterogeneous Catalysis of the Chemical Compound

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of catalyst separation and recycling.

Supported Catalyst Systems for Olefin Functionalization

The functionalization of the alkene in this compound can be achieved using solid-supported catalysts.

Supported Metal Catalysts: Metals such as palladium, platinum, or nickel supported on materials like activated carbon, alumina, or silica can be used for various transformations. For example, supported palladium catalysts are effective for hydrogenation and certain coupling reactions.

Solid Acid Catalysts: Materials like zeolites or sulfonic acid-functionalized resins can catalyze the hydration or etherification of the alkene. nih.govnih.gov The acidic sites on the catalyst surface protonate the double bond, leading to a carbocation intermediate that can be trapped by nucleophiles like water or alcohols.

Catalytic Hydrogenation and Oxidation over Solid Catalysts

Catalytic Hydrogenation: The selective hydrogenation of either the alkene or the aromatic ring can be achieved using heterogeneous catalysts. Palladium on carbon (Pd/C) is a common catalyst for the hydrogenation of alkenes under mild conditions. mdpi.comrsc.org Hydrogenation of the aromatic ring typically requires more forcing conditions and catalysts such as rhodium on alumina or platinum oxide. The methoxy (B1213986) group on the aromatic ring can influence the rate and selectivity of the hydrogenation.

Catalytic Oxidation: The oxidation of this compound can be directed to either the alkene or the benzylic positions. Heterogeneous catalysts based on transition metals like ruthenium, cobalt, or manganese can be used for the selective oxidation of the alkene to form epoxides, diols, or even cleave the double bond to form aldehydes or carboxylic acids. The oxidation of the benzylic C-H bonds is also a possibility under certain conditions.

Design Principles for Catalysts Utilizing Alkene/Aryl Moieties

The presence of both an alkene and an aryl group in the same molecule presents both challenges and opportunities for catalyst design. The goal is often to achieve high selectivity for the transformation of one functional group while leaving the other intact.

Ligand Design for Homogeneous Catalysis: The choice of ligand in a homogeneous transition metal catalyst is critical for controlling selectivity. For reactions involving the alkene, ligands can be designed to sterically block access to the aryl group. Conversely, for reactions targeting the aryl C-H bonds (C-H activation/functionalization), ligands can be designed to favor coordination to the aromatic ring. The electronic properties of the ligand can also be tuned to modulate the reactivity of the metal center. For instance, electron-donating ligands can increase the electron density on the metal, which can favor certain oxidative addition steps in a catalytic cycle.

Support and Active Site Design for Heterogeneous Catalysis: In heterogeneous catalysis, the nature of the support material and the active sites plays a crucial role. For selective hydrogenation of the alkene, a catalyst with moderate activity, such as Pd/C, is often preferred to avoid arene hydrogenation. The pore size and surface properties of the support can influence substrate diffusion and product selectivity. For reactions involving the aryl group, catalysts with specific acid-base properties or redox capabilities might be required.

Chelation-Assisted Catalysis: The design of substrates that can form a chelate with the metal catalyst can be a powerful strategy to control regioselectivity. While this compound itself does not have a strong chelating group, derivatives could be synthesized to include a directing group that positions the catalyst in close proximity to a specific C-H bond on the aryl ring, enabling selective C-H functionalization.

Information regarding the catalytic applications of this compound is not available in the current body of scientific literature.

Extensive searches for research detailing the use of this compound in catalytic applications, specifically in the areas of ligand design, chelation, and the electronic and steric tuning of catalytic activity, have yielded no specific results. Consequently, an article structured around the requested outline, including data on ligand architecture optimization and the electronic and steric tuning of catalytic activity for this particular compound, cannot be generated at this time.

The provided outline requires detailed research findings, including data tables on ligand architecture and catalytic tuning. However, no published studies, scholarly articles, or patents could be identified that focus on "this compound" in these contexts. The scientific community has not, to date, published research on the catalytic properties or ligand development stemming from this specific chemical compound. Therefore, the creation of an accurate and scientifically sound article adhering to the user's specific instructions is not feasible.

Advanced Spectroscopic and Mechanistic Studies of 5 3 Methoxyphenyl 1 Pentene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For a compound like 5-(3-Methoxyphenyl)-1-pentene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a complete picture of its chemical structure, including proton and carbon environments and their connectivity.

1D and 2D NMR Techniques for Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the aliphatic chain protons, and the terminal alkene protons. Based on the analysis of a similar structure, 1-(but-3-enyl)-4-methoxybenzene, the aromatic protons would appear in the range of δ 6.7-7.1 ppm. nih.gov The methoxy group protons would present as a sharp singlet around δ 3.7 ppm. nih.gov The terminal alkene protons would give rise to a complex multiplet system between δ 4.8 and 5.9 ppm, characteristic of a vinyl group. nih.gov The aliphatic protons of the pentenyl chain would appear as multiplets in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. For 1-(but-3-enyl)-4-methoxybenzene, the aromatic carbons resonate in the region of δ 114-159 ppm, with the carbon attached to the methoxy group being the most downfield. nih.gov The alkene carbons are expected around δ 115 ppm (=CH₂) and δ 138 ppm (-CH=). nih.gov The methoxy carbon would appear around δ 55 ppm, and the aliphatic carbons would be found in the upfield region (δ 30-40 ppm). nih.gov

2D NMR Techniques: To definitively assign all proton and carbon signals and establish the connectivity within the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, it would show correlations between the adjacent protons in the pentenyl chain and between the protons of the vinyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the aromatic ring, the aliphatic chain, and the methoxy group. For example, correlations would be expected between the benzylic protons and the aromatic carbons, as well as the methoxy protons and the aromatic carbon to which the methoxy group is attached.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound, extrapolated from data for 1-(but-3-enyl)-4-methoxybenzene. nih.gov

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| H-2', H-4', H-6' | 6.7 - 7.2 (m) | 111 - 129 |

| H-5' | 6.7 - 7.2 (m) | 111 - 129 |

| OCH₃ | ~3.8 (s) | ~55 |

| H-1 | 5.7 - 5.9 (m) | ~138 |

| H-2 | 4.9 - 5.1 (m) | ~115 |

| H-3 | ~2.1 (m) | ~34 |

| H-4 | ~1.7 (m) | ~31 |

| H-5 | ~2.6 (t) | ~35 |

| C-1' | - | ~140 |

| C-3' | - | ~160 |

This is an interactive data table. Predicted values are based on analogous structures.

Dynamic NMR for Conformational and Exchange Processes

Dynamic NMR (DNMR) is a powerful technique used to study the rates and mechanisms of dynamic processes, such as conformational changes and chemical exchange. For a flexible molecule like this compound, DNMR could be employed to investigate the rotational barriers around the single bonds of the pentenyl chain and the bond connecting the aliphatic chain to the aromatic ring.

At room temperature, the rotation around these single bonds is typically fast on the NMR timescale, resulting in time-averaged signals for the protons and carbons of the aliphatic chain. However, by lowering the temperature, it may be possible to slow down these rotational processes to the point where distinct signals for different conformers can be observed. By analyzing the changes in the NMR line shapes as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange, including the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of the process. While specific studies on this compound are not available, dynamic NMR has been successfully used to study restricted rotation in other aryl-substituted systems.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a fundamental analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. For the related compound 1-(but-3-enyl)-4-methoxybenzene (C₁₁H₁₄O), the calculated exact mass is 162.1045, and the experimentally found mass was 162.1041, confirming its elemental composition. nih.gov Similarly, for this compound (C₁₂H₁₆O), the theoretical exact mass would be calculated and compared to the experimental value obtained from an HRMS instrument (e.g., a time-of-flight or Orbitrap mass spectrometer) to confirm its molecular formula.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This provides valuable information about the connectivity of the molecule.

For an aryl alkene like this compound, the fragmentation pathways would likely involve cleavages of the aliphatic chain and rearrangements. Common fragmentation patterns for alkyl-substituted benzene (B151609) rings include the formation of a prominent tropylium (B1234903) ion at m/z 91, resulting from the cleavage of the bond beta to the aromatic ring followed by rearrangement. Other significant fragmentation pathways for alkenes include allylic cleavage, which would result in a stable allylic cation. The presence of the methoxy group would also influence the fragmentation, potentially leading to characteristic neutral losses or charged fragments containing the methoxybenzene moiety. A detailed analysis of the MS/MS spectrum would allow for the proposal of specific fragmentation pathways, providing strong evidence for the compound's structure. While specific fragmentation data for the target molecule is unavailable, the general principles of mass spectral fragmentation of alkenes and aromatic compounds are well-established. whitman.edu

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. These two techniques are often complementary.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

C-H stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹. spectroscopyonline.com

C=C stretching: The terminal alkene C=C stretch would give a band in the region of 1640 cm⁻¹. spectroscopyonline.com Aromatic C=C stretching vibrations would appear as a series of bands between 1450 and 1600 cm⁻¹.

C-O stretching: A strong band corresponding to the aryl-alkyl ether C-O stretch would be expected around 1250 cm⁻¹.

=C-H bending: Out-of-plane bending vibrations for the terminal alkene would result in strong bands around 910 and 990 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing non-polar bonds.

The C=C stretching of the alkene, which may be weak in the IR spectrum if the dipole moment change is small, is often a strong band in the Raman spectrum.

The symmetric stretching of the aromatic ring, often referred to as the "ring breathing" mode, typically gives a strong signal in the Raman spectrum.

Characterization of Key Vibrational Modes

The vibrational spectrum of this compound is expected to exhibit characteristic modes associated with its functional groups: the vinyl group (C=C-H), the methoxy group (O-CH₃), and the substituted benzene ring. Both Infrared (IR) and Raman spectroscopy are powerful tools for identifying these modes.

Key vibrational modes for alkenes include C-H stretching of the sp² hybridized carbons, which typically appear between 3100 and 3000 cm⁻¹. The C=C stretching vibration is expected in the range of 1680 to 1630 cm⁻¹. Additionally, out-of-plane C-H bending vibrations (wags) are characteristic of the substitution pattern of the alkene and are generally observed between 1000 and 650 cm⁻¹.

For the methoxyphenyl group, characteristic vibrations would include C-H stretching of the aromatic ring and the methyl group, C-O stretching of the ether linkage, and ring vibrations of the benzene nucleus. The presence of both sp² and sp³ hybridized carbons would result in C-H stretching peaks both above and below 3000 cm⁻¹.

A hypothetical assignment of the key vibrational modes for this compound is presented in the table below, based on typical values for similar compounds.

Interactive Table: Predicted Key Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| =C-H Stretch | Vinyl | ~3080 | Medium |

| Ar-H Stretch | Aromatic | ~3050 | Medium |

| C-H Stretch | Alkyl/Methoxy | 2960-2850 | Strong |

| C=C Stretch | Alkene | ~1640 | Medium-Weak |

| C=C Stretch | Aromatic | ~1600, ~1480 | Medium-Strong |

| C-O Stretch | Methoxy | ~1250, ~1040 | Strong |

| =C-H Wag | Vinyl | ~990, ~910 | Strong |

| Ar-H Bend | Aromatic | ~870, ~780 | Strong |

In Situ Spectroscopic Monitoring of Reactions

In situ spectroscopic techniques, such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Raman spectroscopy, are invaluable for monitoring the real-time progress of reactions involving this compound. These methods allow for the direct observation of reactant consumption, intermediate formation, and product generation without the need for sample quenching and offline analysis.

For instance, in a hydroformylation reaction, the disappearance of the characteristic C=C stretching band of the starting alkene and the appearance of a strong C=O stretching band of the resulting aldehyde product could be monitored in real-time. This provides crucial information on reaction kinetics and the stability of catalytic species under operational conditions. The choice between IR and Raman spectroscopy would depend on the specific reaction conditions and the vibrational activity of the key species.

X-ray Crystallography of Solid-State Derivatives and Intermediates

X-ray crystallography provides definitive three-dimensional structural information for crystalline solids. While this compound is a liquid at room temperature, its solid-state derivatives or stable reaction intermediates could be analyzed using this technique. This would provide precise bond lengths, bond angles, and conformational details, which are crucial for understanding steric and electronic effects.

For example, if a solid derivative were synthesized, X-ray analysis could reveal the planarity of the phenyl ring, the conformation of the pentene chain, and the orientation of the methoxy group. Such data is vital for computational modeling and for understanding structure-activity relationships in, for example, the design of new catalysts or biologically active molecules.

Interactive Table: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.15 |

Kinetic Studies and Reaction Pathway Elucidation

Determination of Rate Laws and Activation Parameters

Kinetic studies are fundamental to understanding the mechanism of a chemical reaction. By systematically varying the concentrations of reactants and catalysts, the rate law for a reaction involving this compound can be determined. The rate law provides a mathematical expression of how the reaction rate depends on the concentration of each species.

For a reaction such as alkene isomerization, the rate law might be found to be first-order in the alkene and first-order in the catalyst. Furthermore, by conducting the reaction at different temperatures, the activation energy (Ea) can be determined from the Arrhenius equation. The activation energy represents the minimum energy required for the reaction to occur and provides insight into the transition state.

Interactive Table: Illustrative Kinetic Data for a Hypothetical Reaction of this compound

| Parameter | Illustrative Value |

| Reaction Order (Alkene) | 1 |

| Reaction Order (Catalyst) | 1 |

| Rate Constant (k) at 298 K | 1.5 x 10⁻³ M⁻¹s⁻¹ |

| Activation Energy (Ea) | 75 kJ/mol |

| Pre-exponential Factor (A) | 2.1 x 10¹⁰ M⁻¹s⁻¹ |

Isotopic Labeling Studies for Mechanistic Insights

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms. By replacing one or more atoms in this compound with a heavier isotope (e.g., deuterium (B1214612) for hydrogen, or ¹³C for carbon), the movement of these labeled atoms can be followed throughout a reaction using techniques like mass spectrometry and NMR spectroscopy.

For example, in a study of alkene metathesis, deuterium labeling of the terminal vinyl hydrogens could help to distinguish between different proposed catalytic cycles. The position of the deuterium atoms in the products would provide direct evidence for the connectivity changes occurring during the reaction, allowing for the confirmation or refutation of proposed mechanistic pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3-Methoxyphenyl)-1-pentene, and how can purity be validated?

- Methodological Answer : A common approach involves coupling reactions, such as Heck or Suzuki-Miyaura cross-coupling, to introduce the 3-methoxyphenyl group to a 1-pentene backbone. Post-synthesis, purity can be validated using gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to confirm molecular weight . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm the position of the methoxy group and the double bond geometry .

Q. How can spectroscopic techniques distinguish this compound from its structural isomers?

- Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., C=C stretching at ~1650 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹). UV-vis spectroscopy can detect conjugation between the aromatic ring and the pentene chain, with absorption maxima around 260–280 nm. Mass spectrometry (electron ionization) provides fragmentation patterns unique to the methoxyphenyl substituent, such as loss of the methoxy group (•OCH₃, m/z 15) or phenyl fragments (e.g., m/z 77 for C₆H₅⁺) .

Q. What are the key stability considerations for storing this compound in laboratory settings?